Structural Uniqueness of the N1-Methylene-Benzamide Substitution Pattern Relative to the PIM-1-Active 5-Carbonitrile S-Arylamide Series
The closest structurally characterized active analogs of the target compound belong to the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile S-arylamide series. In that series, five compounds (8b, 8f, 8g, 8k, 8l) demonstrated PIM-1 kinase inhibition with IC₅₀ values ranging from 373 to 909 nM in a biochemical PIM-1 inhibitory assay, together with antiproliferative activity against MCF-7, DU-145, and PC-3 cell lines [1]. The target compound is structurally distinct from this series in three critical ways: (a) it is unsubstituted at the pyrimidine C5 position (no carbonitrile group), (b) it is unsubstituted at the pyrimidine C6 position, and (c) it bears an N1-methylene-benzamide moiety rather than an N1-unsubstituted or N1-alkyl system. Each of these three structural features is a known determinant of potency in the 2-thiouracil chemotype, meaning the target compound explores SAR space that is orthogonal to the defined PIM-1 pharmacophore. No quantitative PIM-1 inhibitory data for the target compound have been published, but its structural novelty provides a legitimate basis for procurement as a SAR probe scaffold distinct from the 5-carbonitrile series.
| Evidence Dimension | PIM-1 kinase inhibitory potency (IC₅₀) and structural substitution pattern |
|---|---|
| Target Compound Data | No PIM-1 IC₅₀ published; C5 = H; C6 = H; N1 = methylene-benzamide |
| Comparator Or Baseline | Compound 8g: PIM-1 IC₅₀ = 373 nM; Compound 8k: IC₅₀ = 518 nM; Compound 8l: IC₅₀ = 501 nM; Compound 8b: IC₅₀ = 660 nM; Compound 8f: IC₅₀ = 909 nM (all bear C5-CN and C6-aryl S-arylamide) |
| Quantified Difference | Potency range within comparator series: 2.4-fold (373–909 nM) depending on S-arylamide identity. Target compound differs at C5, C6, and N1; not directly quantifiable without assay. |
| Conditions | Biochemical PIM-1 kinase inhibitory assay; cell lines MCF-7, DU-145, PC-3 for antiproliferative activity (Abd El Hadi et al., 2025) |
Why This Matters
The target compound occupies unexplored SAR space at three substitution positions simultaneously, providing a unique starting point for scaffold-hopping or fragment-based lead discovery independent of existing 5-carbonitrile-based PIM-1 inhibitor intellectual property.
- [1] Abd El Hadi, S. R., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors. RSC Medicinal Chemistry. doi:10.1039/d5md00021a. View Source
